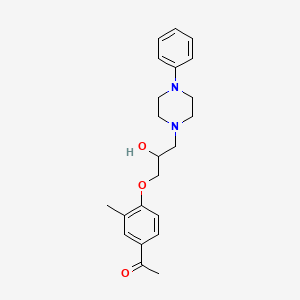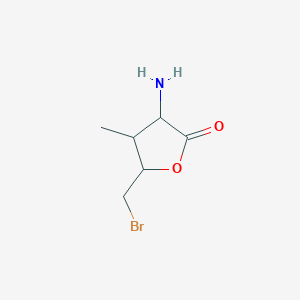![molecular formula C12H22N2O2 B13957575 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-2-azaspiro[45]decane-8-carboxylic acid is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable precursor with an amine to form the spirocyclic structure. For instance, the synthesis might start with a cyclization reaction involving a ketone and an amine under acidic or basic conditions to form the spiro compound. Subsequent steps may include functional group modifications to introduce the carboxylic acid and aminoethyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency and scalability .
化学反应分析
Types of Reactions
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a ketone to an alcohol.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions can lead to a wide range of products depending on the nucleophile used .
科学研究应用
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: This compound has a similar spirocyclic structure but includes a dioxane ring instead of an azaspiro ring.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Another similar compound with a dioxane ring and an ester functional group.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic structure but differs in the functional groups attached.
Uniqueness
2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to form stable interactions with biological targets makes it particularly valuable in medicinal chemistry .
属性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
2-(2-aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C12H22N2O2/c13-6-8-14-7-5-12(9-14)3-1-10(2-4-12)11(15)16/h10H,1-9,13H2,(H,15,16) |
InChI 键 |
ALMKLBIYSDLZAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1C(=O)O)CCN(C2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


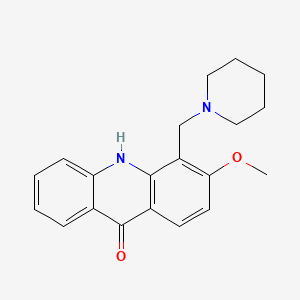
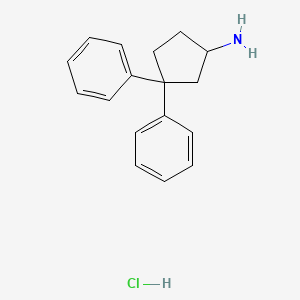
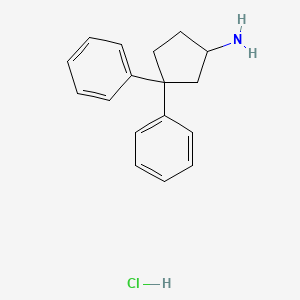
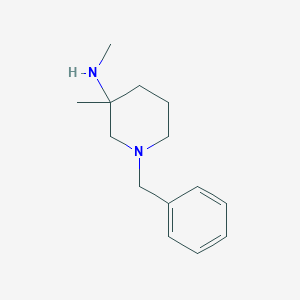
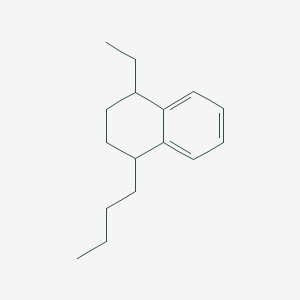
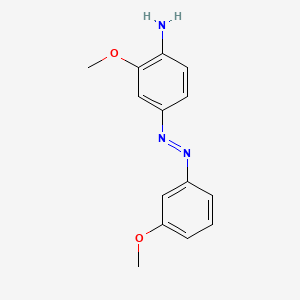

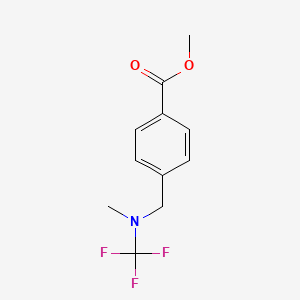
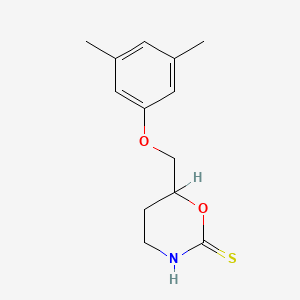
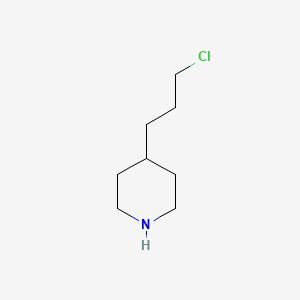
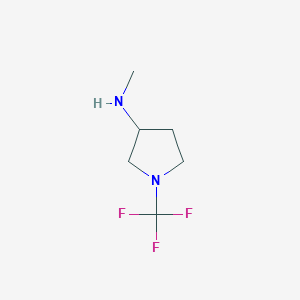
![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)
